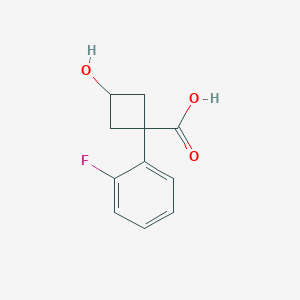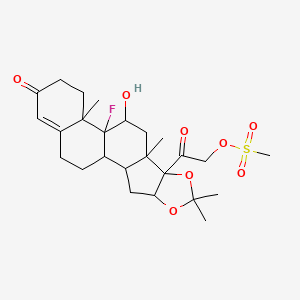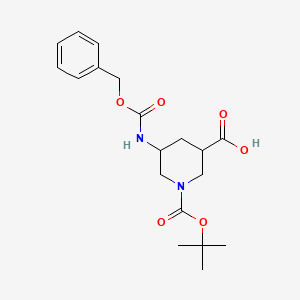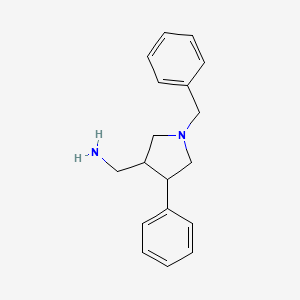
4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(3R,4R)-1-benzyl-4-phénylpyrrolidin-3-yl]méthanamine, trans: est un composé chiral qui suscite un intérêt significatif dans divers domaines scientifiques. Ce composé présente un cycle pyrrolidine substitué par des groupes benzyle et phényle, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La synthèse de rac-[(3R,4R)-1-benzyl-4-phénylpyrrolidin-3-yl]méthanamine, trans implique généralement les étapes suivantes:
Formation du Cycle Pyrrolidine: Ceci peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Réactions de Substitution: Les groupes benzyle et phényle sont introduits via des réactions de substitution nucléophile.
Résolution du Mélange Racémique: Le mélange racémique peut être résolu en utilisant des techniques de chromatographie chirale ou de cristallisation pour obtenir l'énantiomère souhaité.
Méthodes de Production Industrielle: La production industrielle utilise souvent des voies de synthèse optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à haute pression, d'équipements de synthèse automatisés et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de Réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant des catalyseurs d'hydrogénation tels que le palladium sur carbone.
Substitution: Les réactions de substitution nucléophile sont courantes, où les groupes benzyle ou phényle peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et Conditions Communs:
Oxydation: Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction: Palladium sur carbone, hydrure de lithium et d'aluminium.
Substitution: Halogénures d'alkyle, nucléophiles comme les amines ou les thiols.
Principaux Produits:
Oxydation: Formation de cétones ou d'acides carboxyliques.
Réduction: Formation d'amines ou d'alcools.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de Recherche Scientifique
Chimie:
- Utilisé comme élément de base pour la synthèse de molécules plus complexes.
- Étudié pour ses propriétés chirales et son potentiel en synthèse asymétrique.
Biologie:
- Enquête sur ses interactions avec les macromolécules biologiques.
- Applications potentielles dans l'étude des interactions enzyme-substrat.
Médecine:
- Exploré pour ses propriétés thérapeutiques potentielles.
- Peut servir de composé de tête pour le développement de médicaments.
Industrie:
- Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
- Applications potentielles dans le développement de nouveaux matériaux.
Mécanisme d'Action
Le mécanisme d'action de rac-[(3R,4R)-1-benzyl-4-phénylpyrrolidin-3-yl]méthanamine, trans implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant à ses effets observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its chiral properties and potential in asymmetric synthesis.
Biology:
- Investigated for its interactions with biological macromolecules.
- Potential applications in studying enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Mécanisme D'action
The mechanism of action of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés Similaires:
- rac-[(3R,4R)-1-benzyl-4-phénylpyrrolidin-3-yl]méthanol
- rac-[(3R,4R)-1-benzyl-4-phénylpyrrolidin-3-yl]acide carboxylique
Comparaison:
- rac-[(3R,4R)-1-benzyl-4-phénylpyrrolidin-3-yl]méthanamine, trans est unique en raison de son motif de substitution spécifique et de ses propriétés chirales.
- Comparé à ses analogues, il peut présenter une réactivité et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C18H22N2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
Clé InChI |
KAXQIIGCHQPXCF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


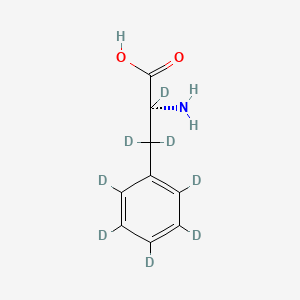
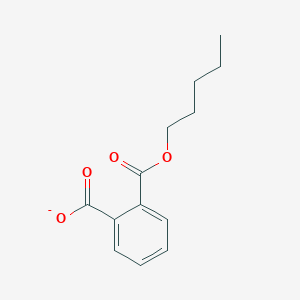
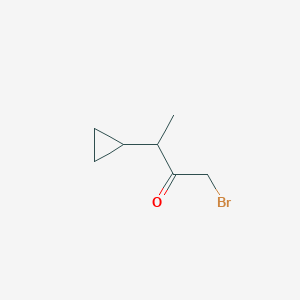
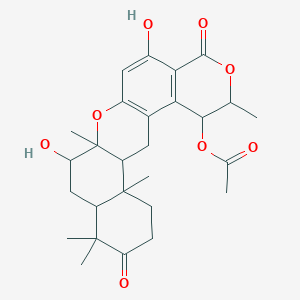
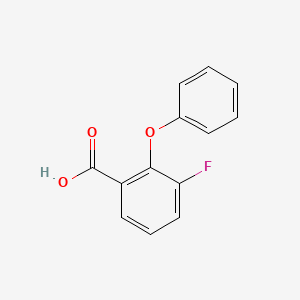
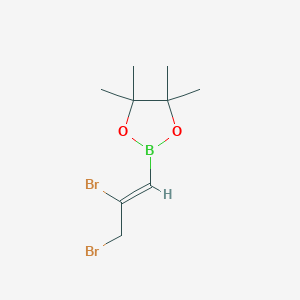
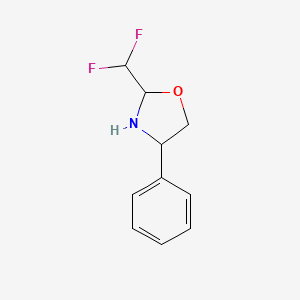
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)
![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)

